molecular formula C10H15N3O3 B8704815 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine

2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine

Cat. No.: B8704815
M. Wt: 225.24 g/mol
InChI Key: XDPCTCHIKHASBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a methoxy group linked to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a pyrimidine derivative under specific conditions. The reaction may require the use of a base such as potassium tert-butoxide to facilitate the formation of the methoxy linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the dioxolane moiety.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and dioxolane-containing molecules. Examples are:

Uniqueness

What sets 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine apart is its unique combination of a pyrimidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine

InChI

InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-12-4-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,12,13)

InChI Key

XDPCTCHIKHASBX-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=NC=CC(=N2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of solketal 58 (34.4 g, 260 mmol) in THF (150 mL) was added NaH (10.4 g, 260 mmol) at room temperature and the mixture stirred for 1 h. 2-chloro-4-aminopyrimidine 97 (15.0 g, 115 mmol) was then added, and the mixture was stirred at 70° C. for 48 h. The reaction mixture was concentrated and the crude residue was purified by flash chromatography (dichloromethane:methanol=15:1-10:1) to give 98 (18.2 g, 70% yield) as an oil. The acetonide protecting group could be removed after coupling with the appropriate aniline by treatment with EtOH/3 N HCl (4:1) at reflux for 12 h.
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Yield
70%

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